REACTION_CXSMILES
|
[NH2:1][C:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[OH-].[Na+]>[Cl-].[Na+].Cl>[NH2:1][C@:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
NC1(CCOC2=CC=C(C=C12)F)C(=O)OC
|
Name
|
racemic spiro-amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature (~20° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, was then added to the mixture
|
Type
|
CUSTOM
|
Details
|
After an initial induction period of several hours, hydrolysis
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH of the reaction solution at pH 5.1
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
supercel (0.5 g.) was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The spent reaction mixture
|
Type
|
FILTRATION
|
Details
|
was then filtered through supercel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The acqueous layer so obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (three times)
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by means of filtration
|
Type
|
CUSTOM
|
Details
|
the solvent by means of evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
there were obtained 4.17 g
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@]1(CCOC2=CC=C(C=C12)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |